Copper sodium cyanide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium cuprocyanide, solid appears as a white powder. Decomposes at 212°F. Toxic by inhalation, ingestion and skin absorption through open wounds. Reacts with acids to evolve hydrogen cyanide, which is a highly toxic and flammable. Used for preparing and maintaining copper plating baths.

Sodium cuprocyanide, solution appears as a colorless to light yellow liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.

科学研究应用

Metallurgical Applications

1.1 Gold and Copper Recovery

Copper sodium cyanide is extensively used in the cyanidation process for gold extraction from ores, particularly those containing copper. The compound facilitates the leaching of gold by forming soluble complexes with gold ions, which can then be recovered from solution.

- Process Overview : In the cyanidation process, sodium cyanide is added to the ore slurry, where it reacts with gold to form a gold-cyanide complex. Copper ions can also form stable complexes, which may complicate the extraction process.

- Case Study : A study optimized copper recovery from cyanide leaching solutions used for gold-copper ores. The research indicated that controlling pH and copper concentration significantly affects precipitation rates of copper from these solutions. The highest precipitation rates were achieved at pH levels between 3 and 5, demonstrating that CuNaCN can effectively facilitate copper recovery in a controlled environment .

| Parameter | pH Level | Initial Copper Concentration | Precipitation Rate (%) |

|---|---|---|---|

| Without Na2S | 3 | 0.34% | 86.47 |

| Without Na2S | 3 | 1.55% | 85 |

| With Na2S | 5 | Varies | High residual copper |

1.2 Electroplating

In electroplating, this compound serves as an electrolyte in plating baths for depositing copper onto various substrates. The use of CuNaCN in electroplating allows for high-quality finishes due to its ability to provide uniform deposition and excellent adherence.

- Application : CuNaCN solutions are utilized to plate metals such as brass and zinc, enhancing their corrosion resistance and aesthetic appeal.

- Research Insight : The effectiveness of CuNaCN in electroplating processes is attributed to its ability to stabilize metal ions in solution and promote even deposition rates across surfaces .

Organic Synthesis

2.1 Catalytic Reactions

This compound has been employed as a catalyst in various organic reactions, particularly in oxidative esterification processes. This application leverages the catalytic properties of copper while utilizing sodium cyanide to facilitate reactions under mild conditions.

- Example Reaction : A study demonstrated that CuNaCN could catalyze the oxidative esterification of aldehydes with alcohols and phenols efficiently, yielding esters in good to excellent yields without requiring harsh conditions .

Wastewater Treatment

This compound plays a role in the treatment of wastewater containing cyanide complexes. Research has focused on the mechanisms by which CuNaCN can assist in removing toxic cyanide species from industrial effluents.

- Mechanism : Studies indicate that Cu(CN) complexes can be transformed into less harmful species through complexation reactions, thereby facilitating the removal of cyanides from wastewater .

| Treatment Method | Efficiency (%) | Remarks |

|---|---|---|

| Precipitation with CuNaCN | High | Effective for CN removal |

| Adsorption Techniques | Moderate | Requires further optimization |

化学反应分析

Formation and Equilibria of Copper Sodium Cyanide Complexes

This compound complexes form through the dissolution of copper minerals in cyanide solutions, with stoichiometry dependent on NaCN:Cu ratios and pH.

Key Reactions

-

Malachite (CuCO₃·Cu(OH)₂) and Azurite (2CuCO₃·Cu(OH)₂):

2CuCO3+7NaCN+2NaOH→2Na2Cu CN 3+2Na2CO3+NaCNO+H2O

Dissolution produces tricyanocuprate complexes:Intermediate cyanogen ((CN)₂) reacts with alkali to form cyanate (CNO⁻) .

-

Chalcocite (Cu₂S):

Experimental data from cyanidation (0.472% NaCN, 0.009% NaOH) yielded:

Complex Stability

| Complex | Molar Ratio (NaCN:Cu) | Dominance Condition |

|---|---|---|

| NaCu(CN)₂ | 2:1 | Low cyanide availability |

| Na₂Cu(CN)₃ | 3:1 | Moderate excess cyanide |

| Na₃Cu(CN)₄ | 4:1 | High cyanide excess |

Equilibrium favors Na₂Cu(CN)₃ under typical leaching conditions .

Redox Behavior and Byproduct Formation

This compound systems exhibit redox activity, particularly with oxidized or sulfide minerals.

Oxidized Minerals (e.g., Cu²⁺ Carbonates):

Cupric copper (Cu²⁺) reduces to Cu⁺, releasing cyanogen:

2CuCO3+8NaCN→2Na2Cu CN 3+2Na2CO3+(CN)2

Cyanogen hydrolyzes to cyanate:

(CN)2+2NaOH→NaCNO+NaCN+H2O

Resultant species: NaCNO (cyanate) and residual NaCN .

Sulfide Minerals (e.g., Cu₂S):

Thiocyanate (SCN⁻) forms via sulfur oxidation:

Cu2S+8CN−+H2O→2Cu CN 32−+SCN−+2OH−

Copper thiocyanate (CuSCN) precipitates in acidic conditions:

Cu CN 32−+SCN−+3H+→CuSCN↓+3HCN↑

Industrial relevance: Thiocyanate complicates cyanide recovery .

Industrial Recovery and Regeneration Processes

Efficient recovery of copper and cyanide from leachates involves precipitation and acidification.

Sulfidization-Acidification-Thickening (SAT) Process

-

Optimal Conditions: pH 2.5–3.0

-

Efficiency:

Initial Cu (ppm) Removal Efficiency 636 97% 900 99%

Reactions

-

Copper Precipitation:

2Cu CN 32−+S2−→Cu2S↓+6CN− -

Cyanide Volatilization:

CN−+H+→HCN↑

Outcome: Recovered HCN gas is reabsorbed as NaCN, enabling reuse .

Challenges and Environmental Considerations

属性

CAS 编号 |

14264-31-4 |

|---|---|

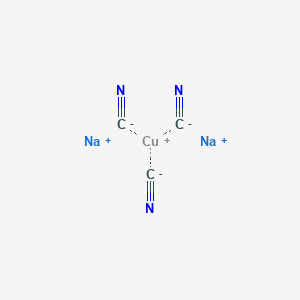

分子式 |

C3CuN3Na2 |

分子量 |

187.58 g/mol |

IUPAC 名称 |

disodium;copper(1+);tricyanide |

InChI |

InChI=1S/3CN.Cu.2Na/c3*1-2;;;/q3*-1;3*+1 |

InChI 键 |

JXWXJWOMXJKLOG-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Cu+] |

规范 SMILES |

[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Cu+] |

Key on ui other cas no. |

14264-31-4 |

物理描述 |

Sodium cuprocyanide, solid appears as a white powder. Decomposes at 212°F. Toxic by inhalation, ingestion and skin absorption through open wounds. Reacts with acids to evolve hydrogen cyanide, which is a highly toxic and flammable. Used for preparing and maintaining copper plating baths. Sodium cuprocyanide, solution appears as a colorless to light yellow liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。